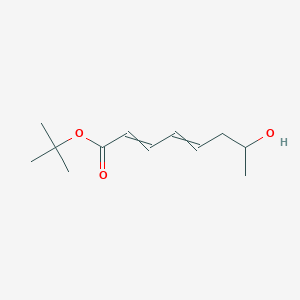
Tert-butyl 7-hydroxyocta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-hydroxyocta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxyocta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 7-hydroxyocta-2,4-dienoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxyocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 7-oxo-octa-2,4-dienoate.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkoxides (e.g., NaOEt) are used in the presence of suitable solvents like ethanol or acetone.
Major Products Formed
Oxidation: Tert-butyl 7-oxo-octa-2,4-dienoate.
Reduction: Tert-butyl 7-hydroxy-octanoate or partially reduced derivatives.
Substitution: Tert-butyl 7-halo-octa-2,4-dienoate or tert-butyl 7-alkoxy-octa-2,4-dienoate.
Scientific Research Applications
Tert-butyl 7-hydroxyocta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxyocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The conjugated diene system can undergo various chemical transformations, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-octa-2,4-dienoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Tert-butyl 7-hydroxy-octanoate: Similar structure but with a saturated carbon chain.
Tert-butyl 7-halo-octa-2,4-dienoate: Similar structure but with a halogen substituent instead of a hydroxyl group.
Uniqueness
Tert-butyl 7-hydroxyocta-2,4-dienoate is unique due to its combination of a tert-butyl group, a hydroxyl group, and a conjugated diene system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
796035-05-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl 7-hydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C12H20O3/c1-10(13)8-6-5-7-9-11(14)15-12(2,3)4/h5-7,9-10,13H,8H2,1-4H3 |
InChI Key |
QPXCJSGZILHJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


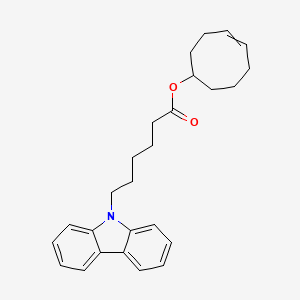
![2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B12536099.png)
![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
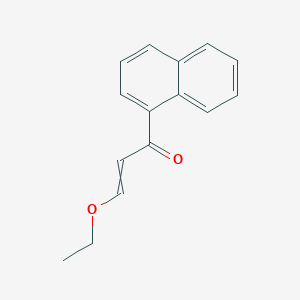
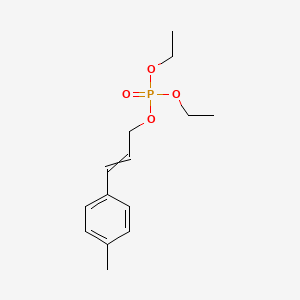
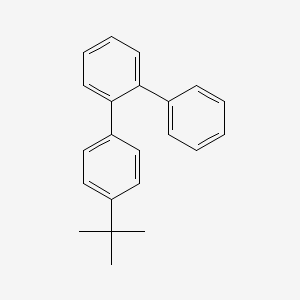
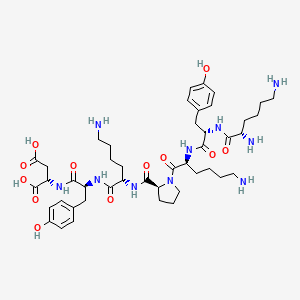
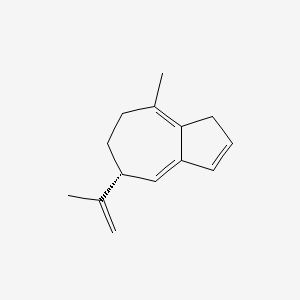



![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

